The first paper discusses a compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, which is a potent apoptosis inducer in cancer cells. The study highlights the structure-activity relationship (SAR) studies of 4-anilinoquinazolines and identifies this compound as a clinical candidate for anticancer therapy. It induces apoptosis with an EC(50) of 2 nM and exhibits high blood-brain barrier penetration, making it effective in various mouse xenograft cancer models1.
The second paper compares the cytotoxicity of clioquinol and its analogs, including 8-hydroxy-5-nitroquinoline (NQ), against human cancer cell lines. NQ emerged as the most toxic among the tested analogs, with an IC(50) significantly lower than its congeners. The study reveals that NQ's activity is enhanced by copper and leads to increased intracellular reactive oxygen species generation. Notably, NQ does not act as a zinc ionophore, which may reduce the risk of neurotoxicity. This suggests that NQ, and by extension, N,7-dimethyl-5-nitroquinolin-6-amine, could be a potent anti-cancer agent with a distinct mechanism of action from other halogenated 8-hydroxyquinolines2.
The applications of N,7-dimethyl-5-nitroquinolin-6-amine span across various fields, primarily in oncology. The compound's ability to induce apoptosis in cancer cells positions it as a promising candidate for anticancer drug development. Its high blood-brain barrier penetration suggests potential use in treating brain cancers, as demonstrated by the efficacy in mouse xenograft models1. Additionally, the comparison with other quinoline analogs indicates that N,7-dimethyl-5-nitroquinolin-6-amine could offer a more potent and possibly safer alternative to existing treatments, with the added benefit of reduced neurotoxicity due to the absence of zinc ionophore activity2.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5